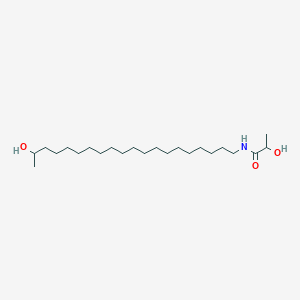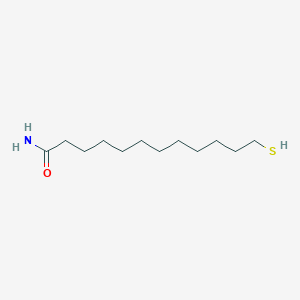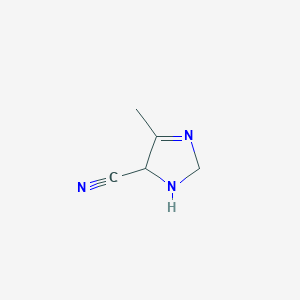![molecular formula C13H20N3O10P B14265763 5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine CAS No. 185307-78-2](/img/structure/B14265763.png)
5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is a complex organic compound with the molecular formula C13H20N3O9P It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine typically involves the phosphorylation of uridine with a morpholine derivative. One common method involves the reaction of uridine with morpholine and a phosphorylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phosphoryl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydroxylated derivatives .
Aplicaciones Científicas De Investigación
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine involves its interaction with specific molecular targets and pathways. It is known to phosphorylate uridine and cytidine to form uridine monophosphate and cytidine monophosphate, respectively . These phosphorylated nucleotides play a crucial role in RNA synthesis and other cellular processes. The compound’s effects are mediated through its interaction with enzymes such as uridine-cytidine kinase 2 and other molecular targets involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-triphosphate: A uracil nucleotide containing three phosphate groups esterified to the sugar moiety.
Phenyl-uridine-5’-diphosphate: A compound with a phenyl group attached to the uridine moiety.
5’-O-[®-hydroxy{[(S)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]uridine: A similar compound with a phosphonoamino group.
Uniqueness
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is unique due to the presence of the morpholine ring and the specific phosphoryl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
185307-78-2 |
|---|---|
Fórmula molecular |
C13H20N3O10P |
Peso molecular |
409.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate |
InChI |
InChI=1S/C13H20N3O10P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
Clave InChI |
NXXDAGIUBJPIPF-HJQYOEGKSA-N |
SMILES isomérico |
C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES canónico |
C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)



![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)


![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)


